2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate
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Overview
Description
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is a chemical compound with the molecular formula C13H17NO5. It is an ester derivative of 2,4-dihydroxybenzoic acid and morpholine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-(Morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)ethyl 4-hydroxybenzoate: Similar structure but with a single hydroxyl group on the benzene ring.
Ethyl 2,4-dihydroxybenzoate: Lacks the morpholine moiety, making it less versatile in certain applications.
2-Morpholin-4-yl-benzothiazole: Contains a benzothiazole ring instead of a benzoate structure, leading to different chemical properties.
Uniqueness
2-(Morpholin-4-yl)ethyl 2,4-dihydroxybenzoate is unique due to the presence of both morpholine and dihydroxybenzoate moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H17NO5 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C13H17NO5/c15-10-1-2-11(12(16)9-10)13(17)19-8-5-14-3-6-18-7-4-14/h1-2,9,15-16H,3-8H2 |
InChI Key |
AGDPYSMGRVQTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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